molecular formula C13H8F2O2 B6377962 6-(2,5-Difluorophenyl)-2-formylphenol CAS No. 1261890-24-7

6-(2,5-Difluorophenyl)-2-formylphenol

Cat. No.: B6377962
CAS No.: 1261890-24-7
M. Wt: 234.20 g/mol
InChI Key: WBGOEFXEHRDULZ-UHFFFAOYSA-N
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Description

6-(2,5-Difluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a difluorophenyl group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Difluorophenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzene and salicylaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2,5-difluorobenzene is first subjected to a formylation reaction to introduce the formyl group. This is followed by a coupling reaction with salicylaldehyde to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

6-(2,5-Difluorophenyl)-2-formylphenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 6-(2,5-Difluorophenyl)-2-formylphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • 2,5-Difluorophenylboronic acid
  • 1-(2,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

Comparison:

  • Uniqueness: 6-(2,5-Difluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenol group, which allows for diverse chemical reactivity and potential applications.
  • Differences: While similar compounds may share the difluorophenyl group, the presence of different functional groups (e.g., isocyanate, boronic acid) leads to distinct chemical properties and applications.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-4-5-12(15)11(6-9)10-3-1-2-8(7-16)13(10)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGOEFXEHRDULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC(=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685135
Record name 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-24-7
Record name 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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